molecular formula C7H9ClN2O4S B3361844 ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 93621-38-6

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3361844
CAS No.: 93621-38-6
M. Wt: 252.68 g/mol
InChI Key: OZFSQYSUVWGZEY-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chlorosulfonyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol. The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Pyrazole N-oxides: Formed from oxidation reactions.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The pyrazole ring can interact with biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the methyl group on the pyrazole ring.

    Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    Ethyl 5-(sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the chlorine atom in the sulfonyl group.

Uniqueness

This compound is unique due to the presence of both the chlorosulfonyl group and the ethyl ester, which confer specific reactivity and solubility properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQVOSHELHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450556
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-82-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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